molecular formula C7H6BFN2O2 B1472702 {4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid CAS No. 1626336-01-3

{4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid

Cat. No. B1472702
CAS RN: 1626336-01-3
M. Wt: 179.95 g/mol
InChI Key: OGCGNGUVMZIRGX-UHFFFAOYSA-N
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Description

4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl boronic acid, also known as 4-F-PBP, is an organic boronic acid compound with potential applications in organic synthesis and scientific research. It is a heterocyclic compound with a five-membered ring containing two nitrogen atoms and a boron atom. 4-F-PBP is of particular interest in organic synthesis due to its nucleophilic reactivity and its ability to form stable adducts with Lewis acids. It is also of interest in scientific research due to its ability to be used in a variety of biochemical and physiological applications.

Scientific Research Applications

Synthesis and Characterization

Concise and Efficient Synthesis

The synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine from 1H-pyrrolo[2,3-b]pyridine N-oxide through regioselective fluorination has been demonstrated. Two synthesis routes were explored, including the Balz-Schiemann reaction and lithium-halogen exchange, providing foundational methodologies for the preparation of this compound (Thibault et al., 2003).

Practical Synthesis of Pharmaceutical Intermediates

A practical synthesis process for a key pharmaceutical intermediate utilizing a palladium-catalyzed cyanation/reduction sequence highlights the chemical's relevance in drug development. This method showcases the application of 4-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl boronic acid derivatives in synthesizing complex pharmaceutical compounds (Wang et al., 2006).

Molecular Interactions and Drug Design

Molecular Structure and Interactions

The synthesis, characterization, and molecular structure analysis of an oxaborol derivative demonstrate the potential of boron-containing compounds, including boronic acids, in pharmaceutical and biological applications. The compound's ability to form coordinate N→B dative bonds and engage in various non-covalent interactions underlines its applicability in medicine and biology (Hernández-Negrete et al., 2021).

Radiosynthesis for PET Imaging

The simplified radiosynthesis of [18F]MK-6240, a PET radiotracer for neurofibrillary tangles, demonstrates the compound's utility in neuroimaging. This research underscores the importance of 4-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl boronic acid derivatives in developing diagnostic tools for neurodegenerative diseases (Hopewell et al., 2019).

properties

IUPAC Name

(4-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BFN2O2/c9-6-4-1-2-10-7(4)11-3-5(6)8(12)13/h1-3,12-13H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCGNGUVMZIRGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C2C(=C1F)C=CN2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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